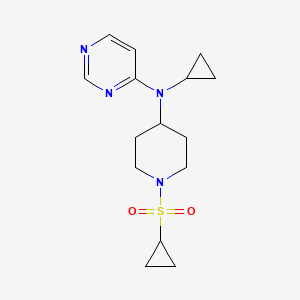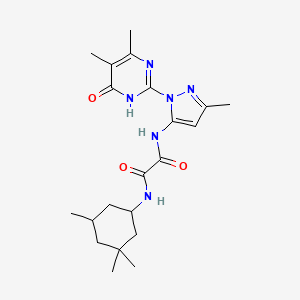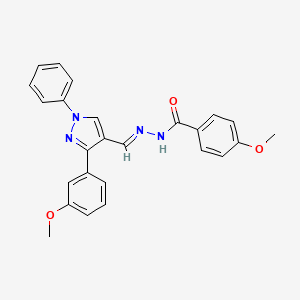
N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide, commonly known as DBH, is a chemical compound that has garnered significant attention in scientific research due to its unique properties. DBH is a benzothiazole derivative and is widely used in the field of medicinal chemistry. The compound is known for its potential as an anticancer agent, and it has also been studied for its anti-inflammatory, anti-tubercular, and anti-microbial properties.
Applications De Recherche Scientifique
Anticonvulsant and Neuroprotective Effects
Research has shown that derivatives of benzothiazole, such as N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide, exhibit significant anticonvulsant activity and neuroprotective effects by lowering the levels of malondialdehyde (MDA) and lactate dehydrogenase (LDH), indicating their potential as leads in searching for safer and more effective anticonvulsants with neuroprotective effects (Hassan, Khan, & Amir, 2012).
Fluorescent Probes for Sensing
The use of benzothiazole derivatives has been explored in the development of fluorescent probes for sensing magnesium and zinc cations, as well as for detecting changes in pH levels. These probes show high sensitivity to pH and selectivity for metal cations, attributed to the high acidity of the fluorophenol moiety (Tanaka, Kumagai, Aoki, Deguchi, & Iwata, 2001).
Inhibition of Eukaryotic DNA Topoisomerase II
Benzothiazole derivatives have been identified as significant inhibitors of eukaryotic DNA topoisomerase II, with certain compounds showing more activity than the reference drug etoposide. This suggests that besides well-known bi- and ter-benzimidazoles, compounds with single bicycle fused ring systems, including benzimidazole, benzoxazole, benzothiazole, and oxazolopyridine derivatives, also exhibit considerable topoisomerase II inhibitory activity (Pınar, Yurdakul, Yildiz, Temiz-Arpaci, Acan, Akı‐Şener, & Yalcin, 2004).
Structural Analysis
The molecular and crystal structure of N-(6-methoxybenzothiazol-2-yl)-1-(4-fluorophenyl)-O,O-dipropyl-α-aminophosphonate was determined through single-crystal X-ray diffraction studies, providing insights into its fully delocalized benzothiazole system and the presence of a strong intermolecular hydrogen bond, which stabilizes the crystal structure (Yang, Song, Hong, Jin, & Hu, 2005).
Anticancer Agents
Benzothiazole acylhydrazones have been synthesized and investigated for their probable anticancer activity, with certain derivatives showing cytotoxic activity against various cancer cell lines. These studies suggest the modulation of antitumor property by various substitutions at specific positions on the benzothiazole scaffold, highlighting their potential as anticancer agents (Osmaniye, Levent, Karaduman, Ilgın, Özkay, & Kaplancıklı, 2018).
Propriétés
IUPAC Name |
N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2N3O2S/c1-22-10-4-2-8(3-5-10)14(21)19-20-15-18-13-11(17)6-9(16)7-12(13)23-15/h2-7H,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVKBXDSAXGURQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NNC2=NC3=C(C=C(C=C3S2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methylimidazo[1,2-A]pyrimidine-3-carboxylic acid](/img/structure/B2665311.png)
![2-chloro-5-{2-[1,3-dioxo-1H-isochromen-4(3H)-yliden]hydrazino}benzenecarboxylic acid](/img/structure/B2665312.png)
![(E)-3-(dimethylamino)-1-[3-(4-methoxyphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one](/img/structure/B2665315.png)
![2-(4-Methylphenyl)-1-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2665316.png)
![2-(4-chlorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2665318.png)
![(2-amino-1-(1H-benzo[d]imidazol-2-yl)indolizin-3-yl)(phenyl)methanone](/img/structure/B2665319.png)



![Tert-butyl 4-[3-(aminomethyl)oxetan-3-yl]piperazine-1-carboxylate](/img/structure/B2665328.png)


![N-benzyl-2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B2665333.png)
